molecular formula C22H25BrN6O4S B609227 Mpc-3100 CAS No. 958025-66-6

Mpc-3100

Cat. No. B609227
M. Wt: 549.4407
InChI Key: CVBWTNHDKVVFMI-LBPRGKRZSA-N
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Description

MPC-3100 is an orally bioavailable, synthetic, second-generation small-molecule inhibitor of Hsp90 with significant antitumor activity .


Synthesis Analysis

Molecular docking analyses have been performed to evaluate the cytotoxic effects of MPC-3100 on breast cancer cell lines . The study showed that MPC-3100 specifically binds to the ATP binding pocket of Hsp90 .


Molecular Structure Analysis

Molecular docking results indicated that MPC-3100 specifically binds to the ATP binding pocket of Hsp90, exhibiting an estimated free binding energy of -7.9 kcal/mol .


Chemical Reactions Analysis

The combined treatment of MPC-3100 and DOX effectively suppressed the chaperone activity of Hsp90 and induced apoptosis in breast cancer cells .


Physical And Chemical Properties Analysis

The molecular formula of MPC-3100 is C22H25BrN6O4S, and its molecular weight is 549.44 . It is soluble in DMSO .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

MPC-3100 is an orally-bioavailable, fully-synthetic inhibitor of the molecular chaperone HSP90. HSP90 is important for post-translational protein folding, stabilization, and function of so-called client proteins, many of which are necessary for growth and survival of cancer cells .

Methods of Application or Experimental Procedures

In a first-in-human, open label, dose escalating, 3+3 design with accelerated titration, multiple-dose study, the safety and tolerability of single agent MPC-3100 were assessed in subjects with recurrent or refractory cancer. Secondary objectives were to characterize the pharmacokinetic parameters (PK) of MPC-3100, assess antitumor activity, and evaluate pharmacodynamic (PD) biomarkers .

Results or Outcomes

MPC-3100 was administered to 26 subjects. The total number of cycles of MPC-3100 administered to all subjects was 44. Twenty five subjects experienced at least one potentially drug-related adverse event (AE), the majority of which were Grade 1 and 2, most frequently diarrhea (56%), nausea (56%), vomiting (32%), fatigue (32%). Five potentially-related serious AEs (SAEs) were observed in four subjects .

Application in Breast Cancer Research

Specific Scientific Field

This application falls under the field of Breast Cancer Research .

Summary of the Application

MPC-3100 was specifically chosen as a promising next-generation Hsp90 inhibitor to explore its therapeutic potential in the context of breast cancer cells .

Methods of Application or Experimental Procedures

The study aimed to examine the cytotoxic and apoptotic effects of the traditional chemotherapeutic agent doxorubicin (DOX) and the next-generation HSP90 inhibitor MPC-3100 on breast cancer cell lines .

Results or Outcomes

The results of this study are not explicitly mentioned in the source .

Safety And Hazards

MPC-3100 has been found to cause serious eye irritation, skin irritation, and may be harmful by inhalation, ingestion, or skin absorption . It may also cause respiratory system irritation . In a clinical trial, MPC-3100 was found to be safe and well-tolerated up to a dose level of 165 mg/m2 .

Future Directions

The combination of MPC-3100 and DOX has shown a possible coordinated mechanism of action, pointing to the possibility of a more effective therapeutic strategy for breast cancer therapy . This could form the basis for future combination cancer therapy research .

properties

IUPAC Name

(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN6O4S/c1-12(30)21(31)28-5-2-13(3-6-28)4-7-29-20-18(19(24)25-10-26-20)27-22(29)34-17-9-16-15(8-14(17)23)32-11-33-16/h8-10,12-13,30H,2-7,11H2,1H3,(H2,24,25,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBWTNHDKVVFMI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241969
Record name MPC-3100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-2-hydroxypropan-1-one

CAS RN

958025-66-6
Record name MPC-3100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958025666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MPC-3100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MPC-3100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UMA2EEO9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
SH Kim, A Bajji, R Tangallapally… - Journal of medicinal …, 2012 - ACS Publications
… Favorable pharmacokinetic properties along with significant antitumor effects in multiple human cancer xenograft models led to the selection of 28g (MPC-3100) as a clinical candidate. …
Number of citations: 49 pubs.acs.org
D Papac, JS Patton, L Reeves, L DeMie, C Bradford… - Cancer Research, 2011 - AACR
… A pro-drug of MPC-3100 with enhanced aqueous solubility was synthesized and … of MPC-3100 was synthesized by esterifying a hydroxyl group on the active compound, MPC-3100. …
Number of citations: 2 aacrjournals.org
SH Kim, R Tangallapally, IC Kim, R Trovato… - Bioorganic & Medicinal …, 2015 - Elsevier
Various types of Hsp90 inhibitors have been and continue to undergo clinical investigation. One development candidate is the purine-based, synthetic Hsp90 inhibitor 1 (MPC-3100), …
Number of citations: 8 www.sciencedirect.com
DI Papac, JS Patton, L Reeves, K Bulka, L DeMie… - Cancer Research, 2011 - AACR
… dose was recovered as MPC-3100 and metabolites in feces … MPC-3100 and several metabolites were found in rat, dog and monkey urine, the primary route of elimination of MPC-3100 …
Number of citations: 6 aacrjournals.org
VR Baichwal, MK Yu, D Wettstein, BF Dowd, K Rushton… - Cancer Research, 2010 - AACR
… Conclusions: MPC-3100 is active against a broad range of cancer cell types and is efficacious in xenograft models with multiple dosing schedules. The anti-tumor activity of MPC-3100 …
Number of citations: 0 aacrjournals.org
MK Yu, WE Samlowski, V Baichwal, B Brown… - Journal of Clinical …, 2010 - ascopubs.org
… of daily oral administration of MPC-3100. Secondary objectives … MPC-3100 is administered by mouth in tablet form for 21 … obtained before and after MPC-3100 administration to evaluate …
Number of citations: 7 ascopubs.org
GG Mather, DJ Scholl, VL Belcher… - Journal of Clinical …, 2011 - ascopubs.org
… the long term safety of MPC-3100. Methods: MPC-3100 was administered to rats daily by … In cynomolgus monkeys, MPC-3100 was given daily at 10, 25, or 50/35 mg/kg for 28 days or …
Number of citations: 0 ascopubs.org
VR Baichwal, B Brown, D Wettstein, DI Papac… - Cancer Research, 2011 - AACR
… We evaluate here the activity of MPC-3100 in combination with erlotinib or sorafenib in … of MPC-3100 and sorafenib increased by only 1.6-fold. The combination of MPC-3100 and …
Number of citations: 0 aacrjournals.org
N Gökşen Tosun - Naunyn-Schmiedeberg's Archives of Pharmacology, 2023 - Springer
… MPC-3100 alone and in combination on breast cancer cells. A molecular docking investigation revealed that MPC-3100 … that the combined treatment of MPC-3100 and DOX effectively …
Number of citations: 2 link.springer.com
WE Samlowski, K Papadopoulos, AJ Olszanski… - Molecular Cancer …, 2011 - AACR
… and tolerability of single agent MPC-3100 were assessed in … MPC-3100, assess antitumor activity, and evaluate pharmacodynamic (PD) biomarkers. Subjects received oral MPC-3100 …
Number of citations: 11 aacrjournals.org

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